3-Fluorophenylmagnesium bromide

Catalog No.
S1516997
CAS No.
17318-03-5
M.F
C6H4BrFMg
M. Wt
199.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluorophenylmagnesium bromide

CAS Number

17318-03-5

Product Name

3-Fluorophenylmagnesium bromide

IUPAC Name

magnesium;fluorobenzene;bromide

Molecular Formula

C6H4BrFMg

Molecular Weight

199.30 g/mol

InChI

InChI=1S/C6H4F.BrH.Mg/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1

InChI Key

DTKMKZYEOXZPQZ-UHFFFAOYSA-M

SMILES

C1=C[C-]=CC(=C1)F.[Mg+2].[Br-]

Canonical SMILES

C1=C[C-]=CC(=C1)F.[Mg+2].[Br-]

Synthesis

-Fluorophenylmagnesium bromide is an organometallic compound, specifically classified as a Grignard reagent. Grignard reagents are a class of chemical compounds with the general formula R-Mg-X, where R is an organic group and X is a halogen. 3-Fluorophenylmagnesium bromide itself can be synthesized from 3-bromofluorobenzene and magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF) [1].

[1] "3-Fluorophenylmagnesium bromide 1.0M tetrahydrofuran 17318-03-5 - Sigma-Aldrich"

Applications in Organic Synthesis

-Fluorophenylmagnesium bromide finds numerous applications in organic synthesis due to the presence of the reactive magnesium atom and the fluorinated phenyl ring. The key applications include:

  • Nucleophilic addition reactions: The reactive magnesium atom in 3-fluorophenylmagnesium bromide acts as a nucleophile, readily attacking the carbonyl group of aldehydes, ketones, and esters. This forms a new carbon-carbon bond, allowing the incorporation of the 3-fluorophenyl group into the target molecule [2].

[2] "Grignard reaction - Wikipedia"

  • Carbonyl coupling reactions: 3-Fluorophenylmagnesium bromide can be used in various coupling reactions, such as Negishi coupling and Kumada-Corriu coupling, to form carbon-carbon bonds between the 3-fluorophenyl group and other organic fragments [3, 4].

[3] "Negishi coupling - Wikipedia"

[4] "Kumada–Corriu coupling - Wikipedia"

  • Synthesis of fluorinated compounds: The presence of the fluorine atom in the 3-fluorophenyl group makes 3-fluorophenylmagnesium bromide a valuable reagent for introducing fluorine atoms into organic molecules. This is particularly useful in the development of pharmaceuticals and other bioactive molecules where the presence of fluorine can enhance their properties [5].

3-Fluorophenylmagnesium bromide is an organomagnesium compound classified as a Grignard reagent, with the chemical formula C6_6H4_4BrFMg. It appears as a colorless to yellow liquid and has a molecular weight of 199.3 g/mol. This compound is sensitive to air and moisture, reacting violently with water, which makes it crucial to handle under an inert atmosphere or in dry conditions. Its CAS number is 17318-03-5, and it is recognized for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds .

3-F-PhMgBr is a flammable and reactive compound. It should be handled with proper care following standard laboratory safety protocols for air and moisture sensitive chemicals [].

Additional safety information:

  • Grignard reagents can be irritating to the skin and eyes [].
  • They should be handled in a fume hood while wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat [].

  • Nucleophilic Addition: As a Grignard reagent, it can add to carbonyl compounds to form alcohols.
  • Formation of Quinazolines: It reacts with 2-methylaminobenzonitriles to yield 4-substituted quinazolines, showcasing its role in heterocyclic chemistry.
  • Carbometalation: This reagent can also be involved in copper-catalyzed carbometalation reactions of substituted cyclopropenes, facilitating the formation of complex organic structures .

The synthesis of 3-fluorophenylmagnesium bromide typically involves the reaction of 3-fluorobromobenzene with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The general procedure can be outlined as follows:

  • Preparation: Ensure all glassware is dry and free from moisture.
  • Reagents: Combine magnesium turnings with 3-fluorobromobenzene in THF.
  • Heating: Gently heat the mixture under reflux to initiate the reaction.
  • Completion: Monitor the reaction until magnesium is consumed, indicating formation of the Grignard reagent.

This method allows for the effective generation of 3-fluorophenylmagnesium bromide while minimizing exposure to moisture .

3-Fluorophenylmagnesium bromide finds several applications in organic synthesis:

  • Synthesis of Pharmaceuticals: It is used in the preparation of pharmaceutical intermediates, particularly those involving quinazoline derivatives.
  • Material Science: The compound serves as a precursor for various materials and polymers through cross-coupling reactions.
  • Radiolabeling: It is utilized in synthesizing radiolabeled compounds for imaging applications such as positron emission tomography (PET) .

Several compounds share structural similarities with 3-fluorophenylmagnesium bromide, including other halogenated phenylmagnesium reagents. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
4-Fluorophenylmagnesium bromideC6_6H4_4BrFDifferent position of fluorine affects reactivity
2-Fluorophenylmagnesium bromideC6_6H4_4BrFVariance in substitution leads to different products
Phenylmagnesium bromideC6_6H5_5BrMgLacks fluorine; broader application scope

Uniqueness

The unique aspect of 3-fluorophenylmagnesium bromide lies in its specific reactivity profile due to the positioning of the fluorine atom on the aromatic ring. This positioning can influence both nucleophilicity and electrophilicity in reactions compared to its ortho or para counterparts. Additionally, the presence of fluorine may enhance solubility and stability in certain solvents or reaction conditions .

Hydrogen Bond Acceptor Count

3

Exact Mass

197.93308 g/mol

Monoisotopic Mass

197.93308 g/mol

Heavy Atom Count

9

GHS Hazard Statements

Aggregated GHS information provided by 68 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (44.12%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Dates

Modify: 2023-08-15

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